2-Hydroxy Felbamate-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O5 |
|---|---|
Molecular Weight |
258.26 g/mol |
IUPAC Name |
(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-hydroxy-2-phenylpropyl) carbamate |
InChI |
InChI=1S/C11H14N2O5/c12-9(14)17-6-11(16,7-18-10(13)15)8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 |
InChI Key |
VTXNIAJKDLEHGX-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=CC=C1)(C([2H])([2H])OC(=O)N)O)OC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)O |
Origin of Product |
United States |
Evolution of Drug Metabolism Research and the Role of Metabolite Analysis
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has emerged as a powerful tool in drug discovery and development. scispace.comclearsynth.com By providing a snapshot of the metabolic state, metabolomics helps in identifying biomarkers for disease, understanding disease mechanisms, and evaluating the safety and efficacy of new drug candidates. scispace.comclearsynth.comnih.gov The identification and quantification of drug metabolites are crucial throughout the preclinical and clinical phases of drug development. smpdb.ca Regulatory bodies worldwide emphasize the importance of assessing any human metabolite that constitutes more than 10% of the total drug-related material. smpdb.ca
Contextualizing Felbamate Biotransformation in Drug Disposition Studies
Felbamate (B1672329) is an anti-epileptic medication that undergoes extensive metabolism in the liver. smpdb.caontosight.ai The primary routes of its biotransformation involve hydroxylation and hydrolysis. jst.go.jp Key enzymes from the cytochrome P450 family, specifically CYP2E1 and CYP3A4, are responsible for hydroxylating felbamate to form metabolites such as p-hydroxyfelbamate (B602296) and 2-hydroxyfelbamate. smpdb.canih.govhmdb.ca Another significant metabolic pathway involves the hydrolysis of felbamate to its monocarbamate derivative. jst.go.jp
Advanced Bioanalytical Methodologies for 2 Hydroxy Felbamate Quantification Using 2 Hydroxy Felbamate D4
Principles of Isotope Dilution Mass Spectrometry for Metabolite Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique renowned for its high accuracy and precision in quantifying molecules within complex biological samples. ontosight.ai The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, in this case, 2-hydroxy felbamate-d4 (B23860), to the sample. This labeled compound, often referred to as an internal standard, is chemically identical to the analyte of interest (2-hydroxy felbamate) but has a different mass due to the presence of deuterium (B1214612) atoms. ontosight.aiwikipedia.org
When the sample is analyzed by mass spectrometry, the instrument can distinguish between the naturally occurring analyte and the isotopically labeled internal standard based on their mass-to-charge ratios. ontosight.ai By comparing the signal intensities of the unlabeled and labeled species, the concentration of the target metabolite can be determined with exceptional accuracy. ontosight.aiosti.gov A key advantage of IDMS is its ability to correct for variations that may occur during sample preparation and analysis, such as extraction inefficiencies or instrument fluctuations. nih.gov This is because any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard, thus maintaining an accurate ratio. nih.gov The use of a stable isotope-labeled internal standard like 2-hydroxy felbamate-d4 is considered the gold standard for quantitative bioanalysis, providing robust and reliable data. acs.org
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of felbamate (B1672329) and its metabolites in biological matrices due to its high sensitivity, selectivity, and speed. nih.govnih.govnih.gov The development of a robust LC-MS/MS method for 2-hydroxy felbamate using this compound as an internal standard involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection.
The goal of chromatographic separation is to effectively separate the analyte of interest from other components in the sample matrix to minimize interference and ensure accurate quantification.
The choice of the stationary phase within the liquid chromatography column is critical for achieving the desired separation. For the analysis of felbamate and its metabolites, reversed-phase chromatography is commonly employed. researchgate.netnih.gov
C18 (Octadecyl) Columns: C18 columns are the most widely used reversed-phase columns and are often a good starting point for method development. researchgate.netoup.com They provide good retention for moderately polar to nonpolar compounds like felbamate and its metabolites. Several studies have successfully utilized C18 columns for the separation of felbamate and related compounds. researchgate.netoup.comnih.gov
Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity compared to C18 columns. nih.gov The pentafluorophenyl phase can engage in multiple modes of interaction, including hydrophobic, aromatic, and dipole-dipole interactions, which can be advantageous for separating structurally similar compounds. In the analysis of other antiepileptic drugs, PFP columns have demonstrated excellent chromatographic resolution. nih.gov For felbamate and its hydroxylated metabolites, a phenyl-based column, such as an XBridge Phenyl column, has been shown to provide effective separation. nih.govnih.govresearchgate.net
The selection between these and other stationary phases depends on the specific requirements of the assay, including the need to resolve the analyte from other metabolites and endogenous matrix components.
The mobile phase composition plays a pivotal role in controlling the retention and elution of analytes from the chromatographic column. It typically consists of a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent.
Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in reversed-phase chromatography. aapco.org The choice between them can significantly impact selectivity. For instance, methanol can enhance π–π interactions with phenyl-based stationary phases, which can be beneficial for the retention of aromatic compounds like 2-hydroxy felbamate. mdpi.com
Aqueous Phase and pH: The pH of the aqueous component of the mobile phase is a critical parameter, especially for ionizable compounds. aapco.org For felbamate and its metabolites, which are weakly acidic, controlling the pH can influence their retention behavior and peak shape. hmdb.ca Buffers such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffers are often used to maintain a consistent pH throughout the analysis. nih.govresearchgate.net For example, a mobile phase consisting of 10 mM ammonium formate (pH 3.7) and acetonitrile has been used for the separation of felbamate degradation products. researchgate.net Another method utilized a mobile phase of potassium dihydrogen phosphate buffer (pH 4.5), acetonitrile, and methanol. nih.gov
Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of compounds with a range of polarities and to shorten the analysis time. nih.gov
Table 1: Examples of Chromatographic Conditions for Felbamate and Metabolite Analysis
| Stationary Phase | Mobile Phase Composition | Reference |
| C8 | Acetonitrile:acetate (B1210297) buffer, pH 5.3 | researchgate.net |
| C8 | Methanol, acetonitrile, 0.01 M ammonium phosphate buffer, pH 6.5 | nih.gov |
| XBridge Phenyl | 10 mM ammonium acetate and acetonitrile (gradient) | nih.gov |
| Phenyl-Hexyl | Methanol and potassium phosphate buffer (25 mM; pH 5.1) (gradient) | mdpi.com |
| C18 | Acetonitrile/methanol/0.05 M phosphate buffer (18:18:64, v/v/v), pH 6.9 | oup.com |
| Spherisorb ODS2 | Phosphate buffer-acetonitrile-methanol (820:120:60, v/v/v) | nih.gov |
| Synergi 4 µm Hydro-RP | Potassium dihydrogen phosphate buffer (50 mM, pH 4.5), acetonitrile, methanol (65:26.2:8.8, v/v/v) | nih.gov |
Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification.
The first step in mass spectrometric analysis is the ionization of the analyte molecules. For LC-MS applications involving drug metabolites like 2-hydroxy felbamate, electrospray ionization (ESI) is a widely used and effective technique. libretexts.orgbitesizebio.com ESI is a "soft" ionization method, meaning it typically generates intact molecular ions (or pseudomolecular ions, such as [M+H]+ or [M+Na]+) with minimal fragmentation. libretexts.org This is advantageous for quantitative analysis as it concentrates the ion signal in a single, well-defined peak.
In a typical ESI source, the eluent from the LC column is passed through a heated capillary to which a high voltage is applied. This process creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until ions are desorbed into the gas phase and enter the mass analyzer. bitesizebio.com ESI can be operated in either positive or negative ion mode, and the choice depends on the chemical nature of the analyte. For felbamate and its metabolites, positive ion mode ESI is commonly used, often detecting the protonated molecule [M+H]+. nih.gov
The optimization of ESI parameters, such as spray voltage, capillary temperature, and gas flows (nebulizing, sheath, and auxiliary gas), is crucial for maximizing the signal intensity of 2-hydroxy felbamate and its deuterated internal standard, thereby enhancing the sensitivity and reliability of the assay. thermofisher.com
Mass Spectrometric Detection Optimization.
Multiple Reaction Monitoring (MRM) Transition Selection and Optimization
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantifying targeted compounds. The process involves selecting a specific precursor ion (Q1) and a corresponding product ion (Q3) for both the analyte (2-hydroxy felbamate) and its internal standard (this compound).
The selection of MRM transitions begins with the infusion of individual standard solutions of the analyte and the internal standard into the mass spectrometer to determine the most abundant and stable precursor ion, typically the protonated molecule [M+H]⁺ in positive ionization mode. For 2-hydroxy felbamate, which is a metabolite of felbamate, the precursor ion would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Subsequently, collision-induced dissociation (CID) is performed on this precursor ion to generate a spectrum of product ions. The most intense and specific product ions are then selected for the MRM transition.
For felbamate itself, a common MRM transition is m/z 239 → 117. nih.govresearchgate.net The precursor ion m/z 239 represents the [M+H]⁺ of felbamate, and the product ion m/z 117 results from a characteristic fragmentation. For 2-hydroxy felbamate, the addition of a hydroxyl group increases the molecular weight by 16 Da. Therefore, its protonated molecule would be approximately m/z 255. The corresponding deuterated internal standard, this compound, would have a precursor ion at m/z 259. The product ions for the hydroxylated and deuterated species are selected based on fragmentation patterns that should ideally be analogous to the parent drug but shifted in mass where the label is retained.
The optimization process aims to maximize the signal response for each transition. semanticscholar.org This involves adjusting parameters to find the combination that yields the highest ion intensity and the best signal-to-noise ratio, while avoiding isobaric interferences from matrix components. oup.com For robust analysis, often two separate MRM transitions are monitored for each analyte: a primary "quantifier" for concentration determination and a secondary "qualifier" for identity confirmation. oup.com
Table 1: Representative MRM Transitions for Felbamate and its Derivatives
This table is illustrative, based on published data for felbamate and principles of mass spectrometry for its derivatives. Actual values must be determined empirically on the specific instrument used.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| Felbamate | 239.0 | 117.0 | ESI+ |
| 2-Hydroxy Felbamate (Analyte) | 255.1 | To be determined | ESI+ |
| This compound (IS) | 259.1 | To be determined | ESI+ |
Optimization of Collision Energy and Cone Voltage Parameters
Once the MRM transitions are selected, the instrument parameters must be fine-tuned to maximize the signal intensity for each specific transition. The two most critical parameters in the ion source and collision cell are the cone voltage (also known as declustering potential or fragmentor voltage) and the collision energy (CE). semanticscholar.orgsciex.comgoogle.com
Cone Voltage/Declustering Potential (DP) Optimization: This parameter is applied in the ion source region and influences the transmission of the precursor ion from the atmospheric pressure region into the mass analyzer. An optimal cone voltage maximizes the intensity of the precursor ion while minimizing in-source fragmentation. This is determined by infusing a standard solution of the compound and varying the voltage to find the value that produces the maximum precursor ion signal. google.comnih.gov
Collision Energy (CE) Optimization: CE is the potential applied to the collision cell (Q2), which contains an inert gas (e.g., argon or nitrogen). This energy drives the fragmentation of the precursor ion into product ions. The optimal CE is different for each MRM transition. To find the ideal value, the precursor ion is isolated in Q1, and the collision energy is ramped while monitoring the intensity of the target product ion in Q3. The energy that yields the highest and most stable product ion signal is selected for the analytical method. sciex.comnih.gov
These parameters are highly dependent on the specific model of the mass spectrometer and must be optimized for each instrument. semanticscholar.org The values are determined empirically for each analyte and its corresponding internal standard to ensure the highest sensitivity and reliability of the assay. google.com
Table 2: Example of Optimized MS/MS Parameters
These values are examples derived from methodologies for similar compounds and serve as a guide. They must be optimized for the specific instrument and method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Analyte (e.g., Felbamate) | 239.0 | 117.0 | 35 | 25 |
| Internal Standard (e.g., Felbamate-d4) | 243.0 | 117.0 | 35 | 25 |
| 2-Hydroxy Felbamate | 255.1 | Optimized | Optimized | Optimized |
| This compound | 259.1 | Optimized | Optimized | Optimized |
Rigorous Sample Preparation Techniques for Biological Matrices in Research
The extraction of analytes from complex biological matrices such as plasma, serum, or urine is a critical step in bioanalysis. nih.gov The goal is to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the analyte signal and contaminate the analytical system, while maximizing the recovery of the target compound. The choice of technique depends on the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.
Protein Precipitation and Filtration Methods
Protein precipitation (PPT) is one of the simplest and fastest methods for sample cleanup, particularly for plasma and serum. mdpi.com It involves adding a water-miscible organic solvent to the biological sample, which denatures and precipitates the proteins. oup.com
Acetonitrile is a commonly used solvent for this purpose. nih.govmdpi.comnih.gov In a typical procedure, a small volume of plasma (e.g., 100 µL) is mixed with a larger volume of cold acetonitrile, often containing the internal standard, this compound. nih.govmdpi.com A common ratio is 3:1 or 4:1 of acetonitrile to plasma. mdpi.com After vortexing to ensure thorough mixing, the sample is centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, which contains the analyte and internal standard, is then carefully transferred for direct injection into the LC-MS/MS system or further processed by evaporation and reconstitution in the mobile phase. oup.comresearchgate.net Methanol is another solvent used for PPT and has been shown to yield high recoveries for felbamate. oup.com
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov LLE can provide a cleaner extract than protein precipitation.
For the extraction of felbamate and its metabolites, a biological sample (e.g., plasma or serum) is first adjusted to a specific pH to ensure the analyte is in a neutral, unionized state, which enhances its partitioning into the organic solvent. nih.gov An immiscible organic solvent, such as dichloromethane (B109758) or a mixture of ethers and alkanes, is then added. nih.govnih.gov The mixture is vigorously shaken to facilitate the transfer of the analyte from the aqueous phase to the organic phase. After centrifugation to separate the layers, the organic layer containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis. nih.gov Studies have demonstrated mean absolute recoveries for felbamate using LLE to be around 84.4%. nih.gov
Solid Phase Extraction (SPE) Approaches
Solid Phase Extraction (SPE) is a highly selective and versatile sample preparation method that can yield very clean extracts. nih.gov It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample.
For felbamate and its hydroxylated metabolites, a reversed-phase sorbent like C18 is commonly employed. nih.govoup.com The SPE procedure involves several steps:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare it for sample loading. oup.com
Loading: The pre-treated biological sample is passed through the cartridge, and the analyte adsorbs to the sorbent.
Washing: The cartridge is washed with a weak solvent to remove endogenous interferences while the analyte remains bound to the sorbent. oup.com
Elution: A strong organic solvent is used to desorb the analyte from the sorbent, which is then collected for analysis. oup.comgoogle.com
SPE has been shown to provide high mean absolute recovery for felbamate, with reported values of 89.4%. nih.gov This technique is highly effective at removing salts and phospholipids, leading to reduced matrix effects and improved assay robustness.
Supported Liquid Extraction (SLE) Applications
Supported Liquid Extraction (SLE) offers an efficient alternative to traditional LLE, avoiding common issues like emulsion formation and providing high analyte recoveries. norlab.com The technique uses a chemically inert, diatomaceous earth material packed into columns or 96-well plates. merckmillipore.com
In an SLE workflow, the aqueous biological sample (e.g., serum or urine), often pre-treated with a buffer, is loaded onto the SLE sorbent. norlab.combiotage.co.jp The sample spreads over the large surface area of the sorbent, which acts as the stationary phase. A water-immiscible organic elution solvent (such as methyl tert-butyl ether) is then passed through the sorbent. norlab.comchromatographyonline.com The analytes partition from the stationary aqueous phase into the flowing organic solvent, which is collected. The eluate is typically free from emulsions and can be evaporated and reconstituted for LC-MS/MS analysis. merckmillipore.com SLE methods are easily automated and well-suited for high-throughput bioanalytical workflows. norlab.combiotage.co.jp
Microextraction Techniques and Automation in Bioanalysis
Modern bioanalysis has increasingly shifted towards miniaturized and automated sample preparation techniques to enhance throughput, reduce solvent consumption, and improve reproducibility. mdpi.comnih.gov Microextraction techniques, such as solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS), have gained prominence as efficient alternatives to traditional liquid-liquid extraction. mdpi.comnih.govmdpi.com These methods utilize a small amount of a sorbent phase to isolate and concentrate analytes from complex biological samples like plasma or urine. mdpi.commdpi.com
SPME involves the partitioning of analytes between the sample matrix and a coated fiber, which can be directly immersed in the sample or exposed to its headspace. mdpi.comfrontiersin.org MEPS is a miniaturized form of solid-phase extraction (SPE) where the sorbent bed is packed into a syringe, significantly reducing the sample and solvent volumes required. nih.govmdpi.com
Automation is a key component of these advanced methodologies. The use of laboratory robotics, for instance, can fully automate the extraction process, from sample aspiration and reagent addition to final extract preparation for chromatographic injection. frontiersin.orgnih.gov An automated method for felbamate analysis in human plasma utilized a laboratory robot for liquid-liquid extraction, evaporation, and reconstitution, demonstrating high precision. nih.gov In such automated and high-throughput workflows, the inclusion of an internal standard like this compound is critical. It is added to the sample at the beginning of the preparation process and experiences the same extraction conditions as the target analyte, 2-Hydroxy Felbamate. This co-processing allows for the correction of any procedural variations or losses, ensuring the final calculated concentration is accurate and reliable. veeprho.com
Comprehensive Method Validation Protocols for Research Applications
For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a comprehensive validation process. asiapharmaceutics.info This validation is performed in accordance with guidelines established by regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). researchgate.neteuropa.euresearchgate.net The validation process characterizes the method's performance and establishes the key parameters that ensure the integrity of the data generated during research applications, such as pharmacokinetic studies. europa.eunih.gov The essential characteristics evaluated during method validation include specificity and selectivity, linearity, accuracy, precision, the lower limit of quantitation, and the effects of the biological matrix. asiapharmaceutics.infoeuropa.eu
Specificity and Selectivity Assessment (Addressing Interferences and Cross-Contribution)
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, while selectivity ensures that the method is free from interferences. asiapharmaceutics.infoeuropa.eu In the context of quantifying 2-Hydroxy Felbamate, this involves demonstrating that the signal measured is solely from the analyte and not from endogenous matrix components, other metabolites, or co-administered drugs. oup.commdpi.com
Assessment is typically performed by analyzing at least six different blank matrix sources to check for interfering peaks at the retention time of the analyte and the internal standard. ijnrd.org Given that felbamate is often used in polytherapy, the method's selectivity must be challenged against other commonly prescribed antiepileptic and psychotropic drugs. nih.govoup.comallenpress.com
The use of a stable isotope-labeled internal standard like this compound is the preferred approach for mass spectrometric methods to guarantee specificity. veeprho.comlcms.cz Because this compound is chemically identical to the analyte, it has the same chromatographic and extraction behavior. However, it is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. veeprho.com This co-elution and mass-based differentiation effectively eliminates potential interferences and corrects for any signal suppression or enhancement, ensuring unambiguous identification and quantification. nih.gov
Table 1: Example of Specificity Assessment in a Bioanalytical Method
| Sample Type | Analyte Peak Area (2-Hydroxy Felbamate) | IS Peak Area (this compound) | Interference at Analyte RT | Interference at IS RT | Result |
| Blank Plasma (Source 1) | < 20% of LLOQ response | < 5% of IS response | No | No | Pass |
| Blank Plasma (Source 2) | < 20% of LLOQ response | < 5% of IS response | No | No | Pass |
| Blank Plasma (Source 3) | < 20% of LLOQ response | < 5% of IS response | No | No | Pass |
| Blank Plasma (Source 4) | < 20% of LLOQ response | < 5% of IS response | No | No | Pass |
| Blank Plasma (Source 5) | < 20% of LLOQ response | < 5% of IS response | No | No | Pass |
| Blank Plasma (Source 6) | < 20% of LLOQ response | < 5% of IS response | No | No | Pass |
| LLOQ Sample | Meets acceptance criteria | Meets acceptance criteria | N/A | N/A | Pass |
This table illustrates how blank plasma from multiple sources is analyzed to ensure no significant interfering peaks are present at the retention times (RT) of the analyte and the internal standard (IS). The response in the blank samples should be below a set threshold (e.g., 20% of the LLOQ response for the analyte) to ensure selectivity.
Linearity and Calibration Curve Establishment
Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical method over a defined range. researchgate.netuknml.com This is established by constructing a calibration curve using a series of standards prepared by spiking blank biological matrix with known concentrations of the analyte. oup.com A typical calibration curve consists of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and a minimum of six to eight non-zero concentration standards. oup.com
The curve is generated by plotting the peak area ratio of the analyte to the internal standard (2-Hydroxy Felbamate / this compound) against the nominal concentration of the analyte. scirp.org A linear regression analysis is then applied to the data. researchgate.net To improve accuracy and precision at the lower end of the concentration range, a weighted linear regression, commonly using a 1/x² weighting factor, is often employed. ijnrd.orgscirp.orgcsic.es The acceptance criterion for linearity is typically a coefficient of determination (R²) of 0.99 or greater. oup.comrfppl.co.in For felbamate, methods have demonstrated linearity over ranges such as 2–200 mg/L. researchgate.netoup.com
Table 2: Representative Data for a Calibration Curve of Felbamate
| Nominal Conc. (mg/L) | Analyte/IS Peak Area Ratio (Mean) | Back-Calculated Conc. (mg/L) | Accuracy (%) |
| 2.0 (LLOQ) | 0.045 | 1.96 | 98.0 |
| 5.0 | 0.112 | 5.08 | 101.6 |
| 20.0 | 0.441 | 19.95 | 99.8 |
| 50.0 | 1.105 | 50.12 | 100.2 |
| 80.0 | 1.780 | 80.55 | 100.7 |
| 100.0 | 2.215 | 99.98 | 99.9 |
| 160.0 (ULOQ) | 3.558 | 160.81 | 100.5 |
This table presents example data for a calibration curve. The linearity is assessed by the accuracy of the back-calculated concentrations, which should be within ±15% of the nominal value (±20% for the LLOQ). The regression analysis for such a curve would typically yield an R² ≥ 0.99.
Accuracy and Precision Determination (Intra-day and Inter-day Variability)
Accuracy refers to the closeness of the mean test results to the true concentration, expressed as percent bias or relative error. fda.gov Precision describes the closeness of agreement among a series of measurements, expressed as the coefficient of variation (CV) or relative standard deviation (RSD). fda.gov Both are critical for ensuring the reliability of a bioanalytical method.
These parameters are evaluated by analyzing Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high. oup.comscirp.org To assess intra-day (within-run) accuracy and precision, multiple replicates (typically five or more) of each QC level are analyzed in a single analytical run. nih.govoup.com For inter-day (between-run) evaluation, the analysis is repeated on two or more different days. nih.govoup.com The standard acceptance criteria require the precision (CV) to be within 15% (20% for the lowest concentration) and the accuracy (mean bias) to be within ±15% of the nominal value (±20% for the lowest concentration). lcms.czsemanticscholar.org For felbamate assays, reported within-day precision has been below 3.8% and between-day precision below 5.0%. nih.gov
Table 3: Example of Intra-day and Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (mg/L) | Intra-day (n=6) | Inter-day (n=18, 3 runs) |
| Mean Conc. ± SD (mg/L) | Accuracy (%) | ||
| Low QC | 6.0 | 5.91 ± 0.23 | 98.5 |
| Medium QC | 40.0 | 40.8 ± 1.14 | 102.0 |
| High QC | 120.0 | 118.9 ± 2.62 | 99.1 |
This table summarizes typical results for accuracy and precision assessment. The data show that both the coefficient of variation (CV%) and the deviation from the nominal concentration (Accuracy %) fall within the widely accepted limit of 15%.
Lower Limit of Quantitation (LLOQ) and Limit of Detection (LOD) in Research Assays
The Lower Limit of Quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with predefined acceptable accuracy and precision. oup.commdpi.com It is the lowest standard on the calibration curve and must meet the acceptance criteria for accuracy (within ±20% of nominal) and precision (CV ≤ 20%). mdpi.comrfppl.co.in For felbamate, validated methods have established an LLOQ of 2 mg/L in serum. oup.commdpi.com
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise of the system, but not necessarily quantified with acceptable accuracy. oup.com The LOD is often estimated based on a signal-to-noise ratio of 3:1. oup.com For a felbamate assay with an LLOQ of 2 mg/L, the LOD was estimated to be approximately 0.6 mg/L. oup.com A sufficiently low LLOQ is crucial in research assays to accurately characterize the terminal elimination phase of a drug's pharmacokinetic profile.
Table 4: LLOQ and LOD Parameters for a Typical Felbamate Assay
| Parameter | Definition | Typical Value for Felbamate | Acceptance Criteria |
| LOD | Lowest concentration reliably detected. | ~0.6 mg/L oup.com | Signal-to-Noise Ratio ≥ 3:1 |
| LLOQ | Lowest concentration reliably quantified. | 2.0 mg/L oup.commdpi.com | Accuracy: 80-120%; Precision: ≤ 20% CV |
Evaluation of Matrix Effects and Recovery
The biological matrix (e.g., plasma, serum) contains numerous endogenous components that can interfere with the ionization of the analyte in a mass spectrometer, either suppressing or enhancing the signal. nih.gov This phenomenon is known as the matrix effect and must be evaluated to ensure it does not compromise the accuracy of the assay. lcms.cz Recovery is a measure of the extraction efficiency of an analytical method. oup.com
Matrix effects are assessed by comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solution. allenpress.comnih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.gov Since the SIL-IS and the analyte are chromatographically co-eluted and have nearly identical physicochemical properties, they are affected by matrix components in the same way. nih.gov By calculating the analyte-to-IS peak area ratio, the variability caused by matrix effects is normalized. nih.gov
Recovery is determined by comparing the analyte response in a sample spiked before extraction to the response in a sample spiked after extraction. oup.com While high and consistent recovery is desirable, the use of a SIL-IS can compensate for incomplete or variable recovery. oup.com Studies on felbamate have reported recoveries ranging from 97% to 105%, with no significant matrix issues observed when an appropriate internal standard is used. oup.com
Table 5: Example Data for Matrix Effect and Recovery Evaluation
| QC Level | Mean Peak Area (Post-extraction Spike) (A) | Mean Peak Area (Neat Solution) (B) | Matrix Factor (A/B) | Mean Peak Area (Pre-extraction Spike) (C) | Recovery (%) (C/A x 100) |
| Low QC | 8,540 | 8,710 | 0.98 | 8,210 | 96.1 |
| High QC | 125,600 | 123,900 | 1.01 | 122,500 | 97.5 |
| IS | 25,110 | 25,500 | 0.98 | 24,480 | 97.5 |
This table illustrates how matrix effect and recovery are calculated. A matrix factor close to 1 indicates a negligible matrix effect. The IS-normalized matrix factor (calculated as the ratio of the analyte matrix factor to the IS matrix factor) should be consistent across different matrix lots. Recovery percentage indicates the efficiency of the extraction process.
Stability of 2-Hydroxy Felbamate and this compound in Analytical Samples
The reliability of any quantitative bioanalytical method hinges on the stability of the analyte and its internal standard within the biological matrix under various storage and processing conditions. For the accurate measurement of 2-hydroxy felbamate, it is imperative to establish the stability of both the analyte itself and its deuterated internal standard, this compound. Stability is typically evaluated under conditions that mimic sample handling and storage, including short-term storage at room temperature, long-term storage at low temperatures, and the stress of freeze-thaw cycles. nih.gov
Research on antiepileptic drugs (AEDs) provides a framework for these stability assessments. For instance, validation protocols for multi-analyte panels often include stability tests for felbamate and other AEDs. mdpi.com These studies confirm the stability of the compounds under specific conditions, which is crucial for ensuring that the measured concentration reflects the true concentration at the time of sample collection. Stability tests are typically performed on quality control (QC) samples at low and high concentrations. nih.govsemanticscholar.org The analyte is considered stable if the deviation from the nominal concentration is within an acceptable limit, commonly ±15%. oup.com
While literature specifically detailing the stability profile of this compound is not abundant, its stability is expected to be congruent with that of the unlabeled 2-hydroxy felbamate. This is a fundamental prerequisite for its use as an effective internal standard. The use of a stable isotope-labeled internal standard is predicated on the assumption that it behaves identically to the analyte during extraction and analysis, which includes having the same stability profile. sci-hub.se Any degradation of the analyte would be mirrored by the internal standard, allowing for accurate correction. Therefore, stability data for felbamate and its metabolites can be largely extrapolated to their deuterated analogs, an assumption that is rigorously confirmed during the validation of any new bioanalytical method. sci-hub.se
Detailed research findings from studies on felbamate and other antiepileptics have established stability under several conditions:
Freeze-Thaw Stability: Samples containing various antiepileptics have been shown to be stable after undergoing multiple freeze-thaw cycles, typically three cycles from -20°C to room temperature. nih.govsemanticscholar.orgoup.com This ensures that repeated access to a frozen sample does not compromise its integrity.
Short-Term (Bench-Top) Stability: Analytes have demonstrated stability in processed and unprocessed samples at room temperature for periods sufficient to perform the analysis, often up to 24 hours. nih.govsemanticscholar.org
Autosampler Stability: Prepared samples kept in an autosampler at refrigerated temperatures (e.g., 10°C) have been found to be stable for at least 24 hours. mdpi.com
Long-Term Stability: Felbamate has been shown to be stable in plasma stored at -80°C for at least 45 days. mdpi.com Other studies confirm the stability of various AEDs for up to 90 days when stored at -20°C. nih.govsemanticscholar.org
The following table summarizes typical stability conditions evaluated for felbamate and other antiepileptic drugs, which would be applicable to 2-hydroxy felbamate and its deuterated internal standard during method validation.
Table 1: Summary of Stability Conditions for Antiepileptic Drugs in Biological Matrices
| Stability Parameter | Condition | Typical Duration | Acceptance Criteria | Source(s) |
|---|---|---|---|---|
| Freeze-Thaw Stability | 3 cycles from -20°C to room temperature | 12-24 hours per freeze | %CV < 15% | nih.govsemanticscholar.orgoup.com |
| Short-Term (Bench-Top) | Room Temperature | 6 - 24 hours | Mean recovery within 85-115% | nih.govsemanticscholar.org |
| Autosampler Stability | 10°C | 12 - 24 hours | Mean recovery within 85-115% | mdpi.comsemanticscholar.org |
Integration of this compound in Multi-Analyte Bioanalytical Panels
The therapeutic drug monitoring (TDM) of antiepileptic drugs (AEDs) frequently involves polypharmacy, necessitating the simultaneous measurement of multiple compounds in a single biological sample. allenpress.com To meet this need, high-throughput multi-analyte bioanalytical panels, often employing ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), have been developed. allenpress.comepi.ch The integration of this compound into these panels is crucial for the accurate quantification of 2-hydroxy felbamate, a major metabolite of felbamate. veeprho.commedscape.com
The primary role of this compound in a multi-analyte setting is to serve as a stable isotope-labeled internal standard (SIL-IS). veeprho.com The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry because it is chemically and physically almost identical to the analyte of interest. sci-hub.se This similarity ensures that the internal standard co-elutes with the analyte and experiences the same effects during sample preparation (e.g., extraction efficiency) and analysis (e.g., ionization suppression or enhancement in the mass spectrometer). texilajournal.comd-nb.info By adding a known quantity of this compound to each sample at the beginning of the workflow, any variability introduced during the analytical process can be effectively normalized, leading to highly accurate and precise results. sci-hub.setexilajournal.comd-nb.info
Several studies describe multiplex assays for the simultaneous quantification of numerous AEDs. allenpress.comepi.ch These methods emphasize the necessity of using a dedicated SIL-IS for each analyte to fully compensate for potential matrix effects, which can be highly variable in clinical populations such as pediatric patients or those in intensive care. epi.ch For example, a UPLC-MS/MS method was developed for the simultaneous measurement of six new-generation ASMs, highlighting the importance of using stable isotope-labeled internal standards for each analyte to ensure accuracy in a clinical setting where polypharmacy is common. allenpress.com The utility of deuterated standards like felbamate-d4 has also been explored in the development of assays for other drugs, demonstrating their value in the broader field of bioanalysis. nih.gov
The integration of this compound in a multi-analyte panel allows for:
High Accuracy and Precision: It compensates for variations in sample extraction and matrix-induced ion suppression, which are common challenges in bioanalysis. epi.chd-nb.info
High Throughput: Simultaneous quantification of multiple analytes, such as felbamate, 2-hydroxy felbamate, and other co-administered AEDs, is possible within a single, rapid analytical run. allenpress.comlcms.cz
Reliable Therapeutic Drug Monitoring: It provides clinicians with dependable data to guide dose adjustments, which is particularly important given the pharmacokinetic variability and potential for drug-drug interactions with AEDs. mdpi.comallenpress.com
The table below illustrates the typical composition of a multi-analyte panel for AEDs and the integral role of a SIL-IS like this compound.
Table 2: Example Framework for a Multi-Analyte AED Panel Incorporating a Deuterated Internal Standard
| Component | Example | Role in the Panel | Source(s) |
|---|---|---|---|
| Analytical Platform | UPLC-MS/MS | Provides high sensitivity, specificity, and rapid analysis for multiple compounds. | allenpress.comepi.ch |
| Target Analytes | Felbamate, 2-Hydroxy Felbamate, Lacosamide, Levetiracetam, Topiramate, Zonisamide, etc. | The drugs and metabolites being quantified for therapeutic monitoring. | mdpi.comallenpress.comepi.ch |
| Internal Standard | This compound (for 2-Hydroxy Felbamate) and other specific SIL-IS for each analyte. | Corrects for analytical variability and matrix effects, ensuring quantification accuracy. | veeprho.comtexilajournal.comd-nb.info |
| Sample Matrix | Plasma, Serum, Saliva | The biological fluid in which the drug concentrations are measured. | mdpi.comoup.comnih.gov |
| Sample Preparation | Protein Precipitation or Solid Phase Extraction (SPE) | To remove interfering substances from the matrix before injection. | texilajournal.comnih.gov |
| Application | Therapeutic Drug Monitoring (TDM), Pharmacokinetic Studies | To optimize dosing regimens and for clinical and pharmacological research. | epi.chveeprho.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 2-Hydroxy Felbamate |
| This compound |
| Felbamate |
| Felbamate-d4 |
| Carbamazepine |
| Cenobamate |
| Clonazepam-d4 |
| Lacosamide |
| Lamotrigine |
| Lamotrigine-13C-d3 |
| Levetiracetam |
| Oxcarbazepine |
| Phenobarbital |
| Phenytoin |
| Primidone |
| Topiramate |
| Topiramate-d12 |
| Valproate |
Role of 2 Hydroxy Felbamate D4 in Preclinical Pharmacokinetic Research Methodologies and Study Design
Methodological Framework for Quantifying 2-Hydroxy Felbamate (B1672329) in Preclinical Pharmacokinetic Studies
In this context, 2-Hydroxy Felbamate-d4 (B23860) is critically important as a stable isotope-labeled internal standard (SIL-IS). An ideal internal standard co-elutes with the analyte and has nearly identical chemical properties and extraction recovery, but is mass-distinguishable. texilajournal.com By adding a known quantity of 2-Hydroxy Felbamate-d4 to preclinical samples, analysts can correct for variability during sample preparation, extraction, and LC-MS/MS analysis. clearsynth.comnih.gov This approach mitigates matrix effects—the suppression or enhancement of ionization by other components in the biological sample—which is a common challenge in bioanalysis. thermofisher.comresearchgate.net The use of a deuterated standard ensures that the quantification of the endogenously formed 2-Hydroxy Felbamate is highly accurate and precise, a necessity for reliable pharmacokinetic assessment. nih.gov
In vitro models are vital early in drug development to predict a drug's metabolic pathways and clearance rate, helping to identify potential drug-drug interactions. nuvisan.com
Metabolic Stability Assays: These assays determine the rate at which a drug is metabolized by incubating it with liver fractions, such as microsomes or hepatocytes, which contain drug-metabolizing enzymes. nuvisan.com To assess the metabolic stability of Felbamate, the disappearance of the parent compound or the rate of formation of its metabolites, including 2-Hydroxy Felbamate, is monitored over time. Quantification is performed using LC-MS/MS. researchgate.net In this workflow, this compound would be added to the reaction samples during the quenching step to serve as the internal standard for the accurate quantification of the 2-Hydroxy Felbamate formed. The use of deuterated standards in these assays enhances the reliability of key calculated pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com
Reaction Phenotyping: This process identifies the specific enzyme isoforms, primarily from the Cytochrome P450 (CYP) superfamily, responsible for a drug's metabolism. labcorp.comvisikol.com Studies have shown that Felbamate is a substrate for CYP3A4 and CYP2E1. nih.gov Reaction phenotyping is typically conducted by incubating the drug with specific recombinant human CYP enzymes or with human liver microsomes in the presence of selective chemical inhibitors for each major CYP isoform. labcorp.comvisikol.com By measuring the formation of 2-Hydroxy Felbamate in each of these conditions, researchers can pinpoint which enzymes are responsible for this specific metabolic pathway. The accuracy of this determination relies on precise quantification. Here again, this compound is the optimal internal standard, ensuring that any observed changes in metabolite formation are due to enzyme inhibition and not analytical variability. bioivt.com
In vivo studies in animal models are necessary to understand a drug's complete ADME profile in a whole organism. Studies on Felbamate metabolism have been conducted in species such as rats, rabbits, and dogs. nih.gov Following administration of Felbamate, biological samples including plasma, urine, bile, and tissue homogenates are collected over a time course. nih.govnih.gov
The process of metabolite profiling involves identifying and quantifying all relevant metabolites in these samples. Mass spectrometry is used to identify the metabolites, which for Felbamate include 2-hydroxy-2-phenyl-1,3-propanediol dicarbamate (2-Hydroxy Felbamate). nih.gov For quantitative analysis, an LC-MS/MS method is employed. To ensure data integrity across different matrices and time points, a reliable internal standard is essential. This compound is the ideal choice for quantifying its non-deuterated counterpart, as it mirrors the analyte's behavior during complex sample extraction procedures from matrices like brain or liver tissue while being distinguishable by the mass spectrometer. nih.govnih.gov This allows for the construction of accurate pharmacokinetic profiles for both the parent drug and its key metabolites, providing a comprehensive understanding of the drug's disposition in preclinical models.
Contribution of Deuterated Standards to Pharmacokinetic Modeling Approaches in Research
Deuterated compounds have a dual role in pharmaceutical research. Strategic deuteration of a drug molecule can intentionally slow its metabolism due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond is harder for enzymes to break than a carbon-hydrogen bond. iaea.orgnih.gov However, the primary and more widespread use of deuterated compounds, particularly metabolites like this compound, is as internal standards in quantitative bioanalysis. clearsynth.compharmaffiliates.com
Pharmacokinetic models are mathematical descriptions of how a drug and its metabolites move through the body over time. The accuracy of these models is entirely dependent on the quality of the concentration-time data used to build them. The use of SIL-ISs like this compound is considered the gold standard in LC-MS/MS bioanalysis for several reasons:
Correction for Matrix Effects: As SIL-ISs co-elute with the analyte and have identical ionization characteristics, they accurately compensate for ion suppression or enhancement, a major source of error in complex matrices. texilajournal.comthermofisher.com
Compensation for Sample Processing Variability: They account for losses during extraction, evaporation, and reconstitution steps, as the deuterated and non-deuterated forms behave almost identically. texilajournal.com
Improved Precision and Accuracy: By correcting for analytical variability, SIL-ISs lead to lower coefficients of variation (CV%) and higher accuracy, resulting in more reliable data points for PK modeling. nih.govresearchgate.net
By providing high-quality, reliable concentration data, the use of this compound allows researchers to build more predictive and robust pharmacokinetic models. This ultimately leads to a better understanding of the drug's behavior and more accurate predictions of human pharmacokinetics from preclinical data.
Methodological Challenges and Adaptations for Complex Biological Matrices in Pharmacokinetic Research
Analyzing drug and metabolite concentrations in biological matrices such as plasma, urine, and tissue homogenates presents significant analytical challenges. simbecorion.comresearchgate.net These matrices are complex mixtures of endogenous compounds like salts, lipids, proteins, and other metabolites that can interfere with the analysis. nih.gov
Key challenges include:
Matrix Effects: As mentioned, endogenous components can affect the ionization efficiency of the analyte and internal standard, leading to inaccurate quantification. thermofisher.comsimbecorion.com
Analyte Stability: Metabolites can be unstable in the matrix due to enzymatic degradation. nih.gov Proper sample collection, including the use of inhibitors and low temperatures, is often required. nih.gov
Extraction Efficiency: Achieving consistent and high recovery of the analyte from the matrix is crucial. simbecorion.com Flawed extraction techniques are a common problem in bioanalytical method development. simbecorion.com
Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods. youtube.com
The primary adaptation to overcome these challenges, especially matrix effects, is the use of a stable isotope-labeled internal standard. texilajournal.comthermofisher.com Because this compound has the same extraction recovery, chromatographic retention time, and ionization response as the endogenous 2-Hydroxy Felbamate, it provides the most effective means of correction. nih.gov When a SIL-IS is used, any suppression or enhancement effect impacts both the analyte and the internal standard equally, meaning the ratio of their peak areas remains constant and the calculated concentration remains accurate. researchgate.net This makes this compound an essential tool for adapting analytical methods to the rigors of preclinical sample analysis and ensuring the generation of high-quality data from complex biological systems.
Q & A
Q. How should researchers design experiments to synthesize and characterize 2-Hydroxy Felbamate-d4 with high isotopic purity?
- Methodological Answer : Synthesis should follow deuterium incorporation protocols, such as hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis). Ensure purity via HPLC-MS and NMR (e.g., H and C NMR to confirm deuterium substitution at specific positions). Characterize isotopic enrichment using mass spectrometry with a minimum threshold of 98% deuterium incorporation. Cross-validate results with literature on analogous deuterated compounds .
- Data Table Example :
| Parameter | Specification |
|---|---|
| Isotopic Purity | ≥98% (by LC-MS) |
| Key NMR Peaks (δ, ppm) | 2.5-3.5 (deuterated CH) |
| HPLC Retention Time | 12.3 ± 0.2 min |
Q. What are the best practices for conducting a literature review on this compound to identify gaps in pharmacokinetic studies?
- Methodological Answer : Use SciFinder or Reaxys to search for "this compound" and related metabolites. Filter results by publication type (e.g., peer-reviewed articles, patents) and focus on studies reporting pharmacokinetic parameters (e.g., clearance, half-life). Cross-reference with non-deuterated analogs to highlight metabolic stability differences. Document gaps such as limited in vivo tissue distribution data .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 1–3 months. Analyze degradation products via LC-MS and compare with stress-testing results (e.g., exposure to light, oxidizers). Use kinetic modeling to extrapolate shelf-life .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?
- Methodological Answer : Perform interspecies comparisons (e.g., human hepatocytes vs. rat models) to identify enzyme-specific disparities. Use isotopically labeled tracers to track metabolite formation. Validate findings with CRISPR-edited cell lines lacking specific cytochrome P450 isoforms. Address discrepancies by correlating in vitro enzyme kinetics with in vivo clearance rates .
Q. What analytical strategies are recommended for distinguishing this compound from its non-deuterated analog in complex biological matrices?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with a mass accuracy threshold of <5 ppm. Use fragmentation patterns (MS/MS) to confirm structural integrity. For quantification, develop a calibration curve with deuterated internal standards to minimize matrix effects. Validate selectivity via spiked plasma/liver homogenate samples .
Q. How can researchers optimize experimental protocols to assess the neuroprotective efficacy of this compound in preclinical models?
- Methodological Answer : Design dose-response studies in rodent models of epilepsy or neurodegeneration. Use behavioral assays (e.g., Morris water maze) paired with biomarkers (e.g., GFAP for astrogliosis). Include a non-deuterated control to isolate isotope effects. Apply longitudinal PK/PD modeling to correlate plasma concentrations with efficacy endpoints .
Data Management and Reproducibility
Q. What standardized formats should be used to document and share spectral data for this compound?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. For NMR, upload raw FID files and processed spectra in formats like JCAMP-DX. For MS, provide mzML files with metadata (e.g., ionization mode, collision energy). Use repositories like Zenodo or ChEMBL with DOIs for long-term accessibility .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Publish detailed synthetic protocols in Supplementary Information, including reaction monitoring (TLC/HPLC) and purification steps (e.g., column chromatography gradients). Provide batch-specific QC data (e.g., elemental analysis, chiral purity). Encourage independent validation through open-lab initiatives or collaborative networks .
Ethical and Regulatory Considerations
Q. What steps are critical for including this compound in human pharmacokinetic trials under FDA/EMA guidelines?
- Methodological Answer : Submit a preclinical dossier covering toxicology (e.g., maximum tolerated dose in rodents) and genotoxicity (Ames test). Design Phase I trials with adaptive dosing and real-time metabolite monitoring. Ensure informed consent documents disclose deuterium-specific risks (e.g., theoretical isotopic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
